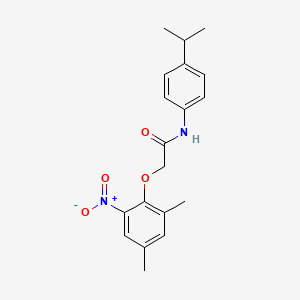
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-isopropylphenyl)acetamide, commonly known as DNIA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DNIA belongs to the class of acetanilide derivatives and has been explored extensively for its pharmacological properties.
作用机制
The exact mechanism of action of DNIA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, DNIA can reduce inflammation, pain, and fever. DNIA has also been reported to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DNIA has been shown to exhibit several biochemical and physiological effects. In animal models, DNIA has been reported to reduce inflammation, pain, and fever. DNIA has also been shown to possess antioxidant and antimicrobial properties. In addition, DNIA has been reported to modulate the activity of various signaling pathways, including the NF-κB pathway.
实验室实验的优点和局限性
DNIA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DNIA has also been extensively studied, and its pharmacological properties are well characterized. However, DNIA also has some limitations. It has been reported to exhibit low solubility in water, which can affect its bioavailability. In addition, DNIA has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
DNIA has shown great potential as a therapeutic agent, and future research should focus on exploring its pharmacological properties further. One future direction could be to investigate the use of DNIA in combination with other drugs to enhance its therapeutic efficacy. Another future direction could be to develop novel formulations of DNIA that can improve its solubility and bioavailability. Further research could also focus on elucidating the exact mechanism of action of DNIA and identifying its molecular targets. Overall, DNIA is a promising compound that has the potential to be developed into a novel therapeutic agent for various conditions.
合成方法
DNIA can be synthesized using a multi-step process that involves the reaction of 2,4-dimethyl-6-nitrophenol with 4-isopropylaniline in the presence of sodium hydroxide. The resulting product is then acetylated to obtain DNIA. The synthesis of DNIA has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
科学研究应用
DNIA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. DNIA has also been reported to possess antioxidant and antimicrobial properties. Research has shown that DNIA can be used to treat various conditions, including arthritis, fever, and bacterial infections.
属性
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)15-5-7-16(8-6-15)20-18(22)11-25-19-14(4)9-13(3)10-17(19)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBMRMOJJCMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)